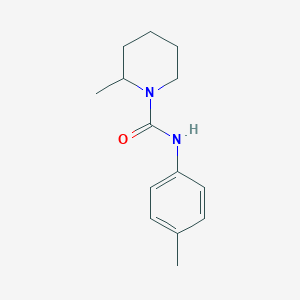
N-(4-chlorophenyl)-3-ethoxypropanamide
説明
N-(4-chlorophenyl)-3-ethoxypropanamide, also known as Etomidate, is a widely used medication in the field of anesthesia. It is a non-barbiturate intravenous anesthetic agent that is commonly used for induction of anesthesia and for procedural sedation. Etomidate is known for its rapid onset of action, short duration of effect, and minimal cardiovascular and respiratory side effects.
作用機序
N-(4-chlorophenyl)-3-ethoxypropanamide acts on the gamma-aminobutyric acid (GABA) receptor in the brain. It enhances the activity of GABA, which is an inhibitory neurotransmitter, leading to increased inhibition of neuronal activity. This results in sedation and anesthesia.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-3-ethoxypropanamide has minimal cardiovascular and respiratory side effects, making it a preferred choice for induction of anesthesia in patients with compromised cardiovascular and respiratory function. It does not significantly affect blood pressure or heart rate. However, it can cause transient suppression of adrenal function, leading to decreased cortisol production. This effect is usually transient and does not result in long-term adrenal suppression.
実験室実験の利点と制限
N-(4-chlorophenyl)-3-ethoxypropanamide has several advantages for lab experiments. It has a rapid onset of action and short duration of effect, making it ideal for studies that require precise timing. It also has minimal cardiovascular and respiratory side effects, making it suitable for studies that require stable physiological conditions. However, N-(4-chlorophenyl)-3-ethoxypropanamide can cause transient suppression of adrenal function, which may affect the results of studies that involve the endocrine system.
将来の方向性
There are several future directions for research on N-(4-chlorophenyl)-3-ethoxypropanamide. One area of research is the development of new analogs of N-(4-chlorophenyl)-3-ethoxypropanamide that have improved pharmacokinetic and pharmacodynamic properties. Another area of research is the study of the effects of N-(4-chlorophenyl)-3-ethoxypropanamide on cognitive function and memory. Additionally, there is a need for further research on the effects of N-(4-chlorophenyl)-3-ethoxypropanamide on the endocrine system and adrenal function.
科学的研究の応用
N-(4-chlorophenyl)-3-ethoxypropanamide is widely used in scientific research for its ability to induce anesthesia and sedation. It is commonly used in animal models to study the effects of anesthesia on various physiological and biochemical processes. N-(4-chlorophenyl)-3-ethoxypropanamide has been used to study the effects of anesthesia on the cardiovascular system, respiratory system, and nervous system. It has also been used to study the effects of anesthesia on cognitive function and memory.
特性
IUPAC Name |
N-(4-chlorophenyl)-3-ethoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-2-15-8-7-11(14)13-10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYPWOIDBOTYKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)NC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-ethoxypropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4190292.png)
![N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]alaninamide](/img/structure/B4190299.png)
![2-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4190300.png)
![N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]alaninamide](/img/structure/B4190302.png)

![(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)(phenyl)methanone](/img/structure/B4190309.png)

![2,5-dichloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4190319.png)
![ethyl 1-{[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate](/img/structure/B4190326.png)
![4-fluoro-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B4190327.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzenesulfonamide](/img/structure/B4190335.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B4190347.png)
![N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B4190349.png)